molecular formula C20H22O4 B8572399 Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate CAS No. 222835-03-2

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate

Cat. No.: B8572399
CAS No.: 222835-03-2
M. Wt: 326.4 g/mol
InChI Key: WCRKVPDIOHFYAW-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

222835-03-2

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-ethoxy-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H22O4/c1-3-22-19(20(21)23-4-2)14-16-10-12-18(13-11-16)24-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3

InChI Key

WCRKVPDIOHFYAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-3-hydroxy-propionic acid ethyl ester (Example 375, Step 1) via the same procedure used for the preparation of 3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester. MS (ES) for C20H22O4 [M+H]+: 327.2.
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3-(4-benzyloxy-phenyl)-2-ethoxy-acrylic acid methyl ester
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Synthesis routes and methods II

Procedure details

Tetramethylguanidine (42.3 g; 0.37 mole) was slowly added to a solution of 4-benzyloxybenzaldehyde (75.6 g; 0.36 mole) and (1,2-diethoxy-2-oxoethyl) (triphenyl)phosphonium chloride (130.7 g; 0.304 mole) dissolved in chloroform (800 ml) at 0° C. After stirring at room temperature over night, the solvent was evaporated in vacuo. The residue was dissolved in diethyl ether, insoluble material was filtered off and the filtrate was washed with sodium bicarbonate and dried (magnesium sulfate). The procedure was repeated once and thereafter the crude product was stirred over night with a sodium bisulfite saturated water solution. The solid material was filtered off, the product was extracted with diethyl ether, dried (magnesium sulfate) and the solvent was evaporated in vacuo to give 85 g (yield 73%) of the desired product.
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42.3 g
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reactant
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75.6 g
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130.7 g
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reactant
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800 mL
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Yield
73%

Synthesis routes and methods III

Procedure details

P(OEt)3 was added dropwise to a mixture of tent-butyl methyl ether 55 mL) and potassium tert-butoxide (4.65 g, 41.4 mmol) under a nitrogen atmosphere at 20-30° C. 4-Benzyloxybenzaldehyde (4.61 g, 21.7 mmol) was added in portions to this mixture at 5° C. followed by the addition of tert-butyl alcohol (6.70 g). The reaction mixture was allowed to reach 15° C. and stirred at this temperature for approximately 30 min, after which the reaction was completed (as judged by TLC). Water (30 mL) was added at 5-10° C., and the phases were allowed to separate. The organic phase was concentrated in vacuo, and ethanol (30 mL) was added to the stirred solution. After crystallization had occurred, water (18 mL) was added to the suspension. The light-yellow title compound was filtered off, washed with ethanol/water (1:1 v/v), and dried in vacuo to yield 6.52 g (92% yield).
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55 mL
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4.65 g
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4.61 g
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reactant
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Quantity
30 mL
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solvent
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6.7 g
Type
solvent
Reaction Step Four

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